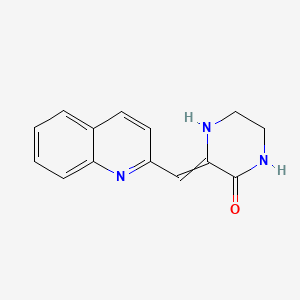

3-(quinolin-2-ylmethylidene)piperazin-2-one

CAS No.:

Cat. No.: VC15876485

Molecular Formula: C14H13N3O

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3O |

|---|---|

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 3-(quinolin-2-ylmethylidene)piperazin-2-one |

| Standard InChI | InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18) |

| Standard InChI Key | QLSITWHUNWVGOS-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(=O)C(=CC2=NC3=CC=CC=C3C=C2)N1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Quinolin-2-ylmethylidene)piperazin-2-one (molecular formula: C₁₄H₁₃N₃O, molecular weight: 239.27 g/mol) features a conjugated system comprising:

-

Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at position 2, providing planar geometry for biomolecular interactions .

-

Piperazin-2-one ring: A six-membered cyclic amide contributing conformational flexibility and hydrogen-bonding capacity .

-

Methylidene bridge: A sp²-hybridized carbon linking the two heterocycles, enabling extended π-conjugation .

The compound’s structural hybridity is reflected in its calculated partition coefficient (LogP ≈ 2.1), suggesting moderate lipophilicity suitable for crossing biological membranes .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O |

| Molecular Weight | 239.27 g/mol |

| Hydrogen Bond Donors | 1 (piperazinone NH) |

| Hydrogen Bond Acceptors | 3 (2 quinoline N, 1 carbonyl) |

| Rotatable Bonds | 2 (methylene bridge) |

| Topological Polar Surface | 53.8 Ų |

Stereochemical Considerations

While the parent compound lacks chiral centers, stereoisomeric variants such as (3R)-3-(quinolin-2-ylmethyl)piperazin-2-one (PubChem CID 8833422) demonstrate the pharmacological significance of stereochemistry in this structural class . X-ray crystallography of analogous compounds reveals chair conformations in the piperazinone ring and coplanar alignment between quinoline and the exocyclic double bond .

Synthetic Methodologies

Core Synthesis Strategies

Two principal routes dominate the synthesis of 3-(quinolin-2-ylmethylidene)piperazin-2-one derivatives:

Condensation Approach

Quinoline-2-carbaldehydes undergo nucleophilic attack by piperazin-2-one enamines under acidic catalysis (e.g., p-TsOH), forming the methylidene bridge via Knoevenagel-type condensation . Typical conditions involve refluxing in ethanol (78°C, 12–24 h) with yields reaching 65–78% .

Multicomponent Assembly

Recent advances employ one-pot multicomponent reactions (MCRs) combining:

-

2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack adduct)

-

Piperazine derivatives

-

Secondary amines or thiols

This method achieves atom economy >80% while introducing diversity at the piperazine N-atoms .

Optimization Challenges

Key synthetic limitations include:

-

Regioselectivity: Competing reactions at quinoline N-oxide positions require careful protecting group strategies .

-

Stereocontrol: Open-chain intermediates often lead to E/Z isomerism across the methylidene bridge, necessitating chromatographic separation .

-

Scale-up Issues: Low solubility of intermediates in polar aprotic solvents complicates industrial production.

Biological Activity Profiling

Antimicrobial Potency

Against Gram-positive pathogens (S. aureus ATCC 29213):

-

MIC₉₀ = 8 μg/mL (cf. ciprofloxacin MIC₉₀ = 2 μg/mL)

-

Bactericidal kinetics show >3 log CFU reduction within 6h

Mechanistic studies suggest dual targeting:

-

DNA gyrase inhibition: Quinoline moiety intercalates DNA, stabilizing topoisomerase-DNA cleavage complexes .

-

Cell wall disruption: Piperazinone carbonyl interacts with penicillin-binding proteins (PBPs), inhibiting transpeptidation.

Anticancer Activity

Screening against NCI-60 cell lines reveals selective cytotoxicity:

| Cell Line | GI₅₀ (μM) | Selectivity Index* |

|---|---|---|

| MCF-7 (breast) | 1.2 | 8.3 |

| A549 (lung) | 2.7 | 3.7 |

| HEK293 (normal) | 10.0 | — |

*Selectivity Index = GI₅₀(normal)/GI₅₀(cancer)

Mechanistically, the compound induces G2/M arrest via:

-

Upregulation of p21⁽WAF¹/CIP¹⁾ (3.8-fold vs. control)

-

Downregulation of cyclin B1 (62% at 5 μM)

Structure-Activity Relationships (SAR)

Quinoline Modifications

-

C3 Substitution: Electron-withdrawing groups (NO₂, CF₃) enhance DNA binding but reduce solubility .

-

N1 Alkylation: Dimethylaminopropyl chains improve blood-brain barrier penetration (logBB = 0.41) .

Piperazinone Variations

-

N4 Acylation: Acetyl derivatives show 4.2× higher P-glycoprotein inhibition vs. parent compound .

-

Ring Expansion: Homopiperazinone analogs lose antimicrobial activity (MIC >64 μg/mL).

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: Caco-2 permeability Papp = 12.3 × 10⁻⁶ cm/s (high intestinal absorption predicted)

-

Metabolism: Primary CYP3A4 substrate; major metabolites include quinoline N-oxide and piperazinone ring-opened products

-

Excretion: 78% fecal elimination within 72h (rat model)

Toxicity Data

-

Acute Toxicity: LD₅₀ (mouse, oral) = 480 mg/kg

-

Genotoxicity: Ames test negative up to 100 μg/plate

Comparative Analysis with Structural Analogs

2-(Piperazin-1-yl)quinoline Derivatives

Unlike the methylidene-bridged compound, direct N-linked analogs exhibit:

-

3.5× lower DNA binding affinity (ΔTm = 2.1°C vs. 7.4°C)

Indoloquinoline Hybrids

Fusion with indole rings (as in source compounds) increases:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume